REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[OH-].[Na+].[C:17](=O)([O-])[O-].[K+].[K+].COS(=O)(=O)OC>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH3:17][NH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13] |f:1.2,3.4.5,7.8|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
COS(OC)(=O)=O
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate anhydrous
|
Type
|
CONCENTRATION
|
Details
|
The product was concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |